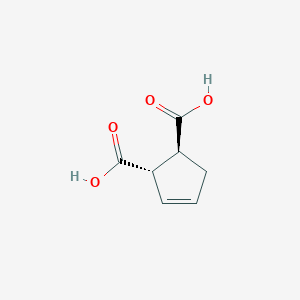
(1S,2S)-cyclopent-3-ene-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-Cyclopent-3-ene-1,2-dicarboxylic acid is a chiral organic compound with a cyclopentene ring structure substituted with two carboxylic acid groups at the 1 and 2 positions
Synthetic Routes and Reaction Conditions:
Starting from Cyclopentene: One common synthetic route involves the oxidation of cyclopentene to form cyclopentene-1,2-dicarboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under controlled conditions.
Chiral Resolution: To obtain the (1S,2S)-enantiomer, chiral resolution techniques can be employed. This involves the separation of enantiomers using chiral chromatography or crystallization methods.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be used to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the double bond in the cyclopentene ring to a diol or further oxidizing the carboxylic acid groups.
Reduction: Reduction reactions can be performed to convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Substitution reactions can occur at the carboxylic acid groups, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH₄) and borane (BH₃) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification and ammonia (NH₃) for amidation are used.
Major Products Formed:
Oxidation: Cyclopentane-1,2-diol, cyclopentane-1,2-dicarboxylic acid.
Reduction: Cyclopentene-1,2-diol, cyclopentene-1,2-dicarboxylic aldehyde.
Substitution: Cyclopentene-1,2-dicarboxylic acid methyl ester, cyclopentene-1,2-dicarboxylic acid amide.
科学研究应用
(1S,2S)-Cyclopent-3-ene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules with specific stereochemistry.
Biology: The compound can be used to study enzyme-substrate interactions and chiral recognition processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (1S,2S)-cyclopent-3-ene-1,2-dicarboxylic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
Cyclopentene-1,2-dicarboxylic acid: Similar structure but without the stereochemistry.
Cyclopentane-1,2-dicarboxylic acid: Similar but fully saturated ring structure.
Cyclohexene-1,2-dicarboxylic acid: Similar structure but with a six-membered ring.
Uniqueness: (1S,2S)-Cyclopent-3-ene-1,2-dicarboxylic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This stereochemistry is crucial for applications requiring precise molecular recognition and activity.
属性
CAS 编号 |
733748-94-2 |
|---|---|
分子式 |
C7H8O4 |
分子量 |
156.14 g/mol |
IUPAC 名称 |
(1S,2S)-cyclopent-3-ene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-6(9)4-2-1-3-5(4)7(10)11/h1-2,4-5H,3H2,(H,8,9)(H,10,11)/t4-,5-/m0/s1 |
InChI 键 |
IBSNFLVUBSCLPL-WHFBIAKZSA-N |
手性 SMILES |
C1C=C[C@@H]([C@H]1C(=O)O)C(=O)O |
规范 SMILES |
C1C=CC(C1C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


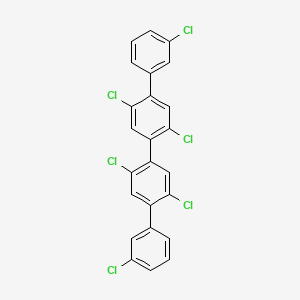
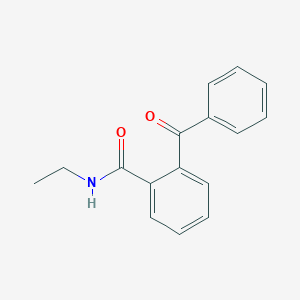
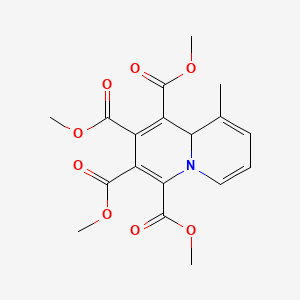
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
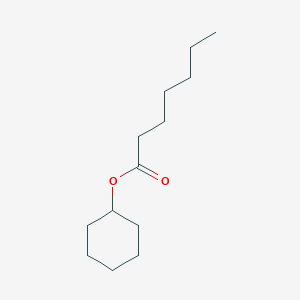
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)
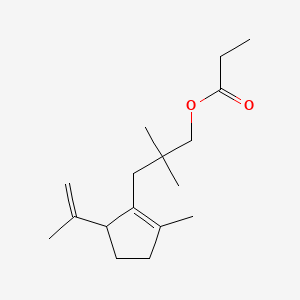
![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)
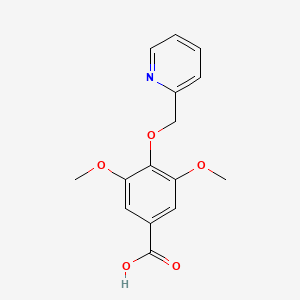
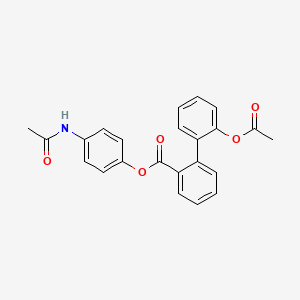

![Dichloro-[2-[3,5,7,9,11,13,15-heptakis[2-[dichloro(methyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-methylsilane](/img/structure/B15348236.png)
![methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B15348251.png)
